1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2,3-dimethoxybenzyl group and a 2-fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, such as serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethoxybenzyl)-4-(2-chlorophenyl)piperazine
- 1-(2,3-dimethoxybenzyl)-4-(2-bromophenyl)piperazine
- 1-(2,3-dimethoxybenzyl)-4-(2-methylphenyl)piperazine
Uniqueness
1-(2,3-dimethoxybenzyl)-4-(2-fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and receptor binding affinity. The fluorine atom can enhance the compound’s metabolic stability and increase its lipophilicity, leading to improved bioavailability and efficacy compared to its analogs.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-18-9-5-6-15(19(18)24-2)14-21-10-12-22(13-11-21)17-8-4-3-7-16(17)20/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVBTMGOIXLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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